molecular formula C13H21NO4S2 B13741048 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene CAS No. 21208-80-0

1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene

Katalognummer: B13741048
CAS-Nummer: 21208-80-0
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: GVAQGXFHYGHMRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene is a complex organic compound known for its unique chemical structure and properties. It is primarily used in experimental and research settings, where its distinct characteristics are leveraged for various scientific applications .

Vorbereitungsmethoden

The synthesis of 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific reagents and catalysts used can vary, but the overall process remains consistent with the principles of organic synthesis.

Analyse Chemischer Reaktionen

1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which sets it apart from these similar compounds.

Eigenschaften

CAS-Nummer

21208-80-0

Molekularformel

C13H21NO4S2

Molekulargewicht

319.4 g/mol

IUPAC-Name

1-methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene

InChI

InChI=1S/C13H21NO4S2/c1-18-13-7-5-12(6-8-13)4-2-3-9-14-10-11-19-20(15,16)17/h5-8,14H,2-4,9-11H2,1H3,(H,15,16,17)

InChI-Schlüssel

GVAQGXFHYGHMRN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.